molecular formula C25H25ClFN3O4S B2409942 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-ethoxyphenyl)-4-fluorobenzamide CAS No. 451504-08-8

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-ethoxyphenyl)-4-fluorobenzamide

Cat. No.: B2409942
CAS No.: 451504-08-8
M. Wt: 518
InChI Key: AILBRRQGUQBMKA-UHFFFAOYSA-N
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Description

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-ethoxyphenyl)-4-fluorobenzamide is a complex organic compound that features a piperazine ring substituted with a chlorophenyl group, a sulfonyl group, and a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-ethoxyphenyl)-4-fluorobenzamide typically involves multiple steps. One common route includes the reaction of 3-chlorophenylpiperazine with a sulfonyl chloride derivative, followed by the introduction of the fluorobenzamide group through a coupling reaction. The reaction conditions often require the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-ethoxyphenyl)-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-ethoxyphenyl)-4-fluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-ethoxyphenyl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(3-chlorophenyl)piperazin-1-yl]propan-1-amine
  • 3-[4-(3-chlorophenyl)piperazin-1-yl]propan-1-ol
  • 2-{3-[4-(4-chlorophenyl)piperazin-1-yl]propyl}-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one hydrochloride

Uniqueness

Compared to similar compounds, 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-ethoxyphenyl)-4-fluorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-(4-ethoxyphenyl)-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClFN3O4S/c1-2-34-22-9-7-20(8-10-22)28-25(31)18-6-11-23(27)24(16-18)35(32,33)30-14-12-29(13-15-30)21-5-3-4-19(26)17-21/h3-11,16-17H,2,12-15H2,1H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AILBRRQGUQBMKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClFN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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